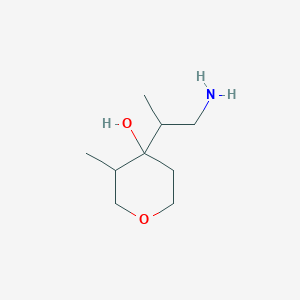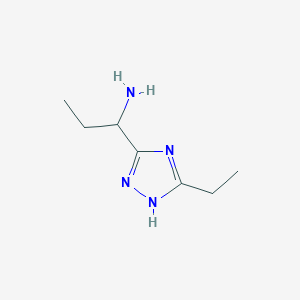
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is an organic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyloxan-4-one with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyloxan-4-one in a suitable solvent such as dichloromethane.
- Add 1-aminopropan-2-ol to the solution.
- Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-3-methyloxan-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-3-methyloxane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorine substitution on the phenol ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the oxane ring.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is unique due to its combination of an oxane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)3-4-12-6-8(9)2/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
MBLGUDSPGDETAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)
amine](/img/structure/B13191550.png)


![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)


![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)

![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
